molecular formula C20H18N4O2 B585270 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione CAS No. 173838-67-0

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B585270
CAS No.: 173838-67-0
M. Wt: 346.39
InChI Key: MOYLFIZRERPAKM-UHFFFAOYSA-N
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Description

Key Molecular Features:

Property Value
Molecular Formula C~20~H~18~N~4~O~2~
Molecular Weight 346.38 g/mol
CAS Registry Number 173838-67-0
SMILES Notation C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=C(N=C3)C4=CN=CC=C4

Chemical Classification and Structural Features

This compound belongs to the heterocyclic aromatic amine family, integrating three distinct functional groups: a pyridine ring, an imidazole ring, and a phthalimide unit, connected by a flexible butyl chain.

Pyridine Moiety

The pyridine moiety (C~5~H~5~N) is a six-membered aromatic ring with one nitrogen atom at position 3. Its planar structure contributes to π-π stacking interactions and basicity (pK~a~ ≈ 5.2 for pyridine). In this compound, the pyridine ring serves as a hydrogen-bond acceptor , enhancing solubility in polar solvents.

Imidazole Moiety

The imidazole ring (C~3~H~4~N~2~) is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The sp²-hybridized nitrogen at position 1 participates in conjugation, while the NH group at position 3 can act as a hydrogen-bond donor. This moiety is critical for biological interactions , such as enzyme inhibition.

Phthalimide (Isoindole-1,3-dione) Group

The phthalimide group (C~8~H~5~NO~2~) consists of a fused benzene ring and a diketone system. Its electron-withdrawing nature stabilizes adjacent C–H bonds against functionalization, making it a protective group in organic synthesis. The bicyclic structure also enhances rigidity, influencing the compound’s crystallinity.

Butyl Linker Configuration

The butyl chain (-CH~2~CH~2~CH~2~CH~2~-) connects the imidazole and phthalimide groups. This aliphatic linker provides conformational flexibility , enabling optimal spatial alignment for intermolecular interactions. The chain’s length balances steric effects and solubility.

Related Structural Analogs

Comparison with Other Phthalimide-Tethered Imidazolium Salts

Phthalimide-imidazole hybrids often exhibit enhanced bioactivity due to synergistic effects. For example:

Compound Key Structural Difference Biological Role
Target Compound Butyl linker, pyridine substituent Enzyme inhibition
N-Phthalimidomethylimidazole Methyl linker, no pyridine Anticancer activity
Phthalimide-imidazolium salts Ionic character, alkyl chains Cholinesterase inhibition

Structural Relationship to Telithromycin Intermediates

Telithromycin, a ketolide antibiotic, shares structural motifs with the target compound. Its intermediate 2'-OBEZOYL-3-O-DE[...]ERYTHROMYCIN (CAS: 160145-83-5) contains a similar imidazole-carboxylate group, critical for binding bacterial ribosomes. Both compounds utilize imidazole-mediated hydrogen bonding to interact with biological targets, though telithromycin’s macrocyclic scaffold confers broader antimicrobial activity.

Structural Analysis Summary

Feature Role in Compound Example Analogues
Pyridine ring Aromaticity, basicity Nicotine, pyridoxine
Imidazole ring Hydrogen bonding, bioactivity Histidine, metronidazole
Phthalimide group Electron withdrawal, stability Thalidomide, lenalidomide
Butyl linker Conformational flexibility Alkyl-linked pharmaceuticals

Properties

IUPAC Name

2-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19-16-7-1-2-8-17(16)20(26)24(19)11-4-3-10-23-13-18(22-14-23)15-6-5-9-21-12-15/h1-2,5-9,12-14H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYLFIZRERPAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=C(N=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652347
Record name 2-{4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butyl}-1H-isoindole-1,3(2H)-dione
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173838-67-0
Record name 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione
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Record name 2-(4-(4-(3-Pyridinyl)-1H-imidazol-1-yl)butyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-{4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butyl}-1H-isoindole-1,3(2H)-dione
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Record name 2-(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)-1H-isoindole-1,3(2H)-dione
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Preparation Methods

Synthesis of the Phthalimide Core

The phthalimide moiety is typically synthesized from 3-aminophthalic acid through cyclization. In a representative procedure:

  • 3-Aminophthalic acid (1.0 equiv) is reacted with acetic anhydride (3.0 equiv) in glacial acetic acid under reflux (120°C, 4–6 hours).

  • The reaction produces 3-acetamidophthalic anhydride , which is hydrolyzed in aqueous sodium hydroxide (2 M, 60°C, 2 hours) to yield the phthalimide intermediate.

Key Data:

ParameterValue
Yield (cyclization)78–85%
Purity (HPLC)>95%

Side-Chain Introduction

The butyl-linked imidazole-pyridine side chain is introduced via alkylation or Mitsunobu reaction .

Alkylation Method

A common approach involves reacting 4-(3-pyridinyl)-1H-imidazole with 1,4-dibromobutane to form 4-(4-bromobutyl)-4-(3-pyridinyl)-1H-imidazole , followed by coupling with the phthalimide core.

Procedure:

  • 4-(3-Pyridinyl)-1H-imidazole (1.2 equiv) and 1,4-dibromobutane (1.0 equiv) are stirred in acetonitrile with potassium carbonate (2.5 equiv) at 80°C for 12 hours.

  • The intermediate bromide is isolated via filtration and reacted with the phthalimide core (1.0 equiv) in tetrahydrofuran (THF) using triethylamine (3.0 equiv) as a base (80°C, 8 hours).

Optimization Insights:

  • Excess 1,4-dibromobutane improves alkylation efficiency but risks di-alkylation byproducts.

  • THF outperforms DMF or DMSO in minimizing side reactions.

Reaction Table:

ParameterConditionYield (%)
SolventTHF72
Temperature80°C-
BaseTriethylamine-

Alternative Route: Reductive Amination

For higher regioselectivity, reductive amination between a primary amine-functionalized phthalimide and a ketone-containing imidazole-pyridine precursor has been explored.

Procedure Overview

  • 4-Oxo-4-(3-pyridinyl)butylamine is prepared via condensation of 3-pyridinecarboxaldehyde with 4-aminobutyraldehyde diethyl acetal .

  • The amine is coupled to the phthalimide core using EDC/HOBt in dichloromethane (25°C, 24 hours).

  • The product is reduced with sodium cyanoborohydride in methanol (pH 5, 12 hours).

Advantages:

  • Avoids harsh alkylation conditions.

  • Enables stereochemical control.

Limitations:

  • Lower overall yield (55–60%) due to multiple steps.

Critical Reaction Parameters

Temperature Control

Elevated temperatures (80–87°C) are essential for cyclization and alkylation steps but must be carefully maintained to prevent decomposition.

Solvent Effects

  • Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity in alkylation.

  • Protic solvents (e.g., methanol) are avoided due to competition in SN2 reactions.

Catalytic Systems

  • Triethylamine is preferred over stronger bases (e.g., DBU) to minimize side reactions.

  • Palladium catalysts have been tested for coupling steps but show limited efficacy.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v), achieving >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine), 7.85–7.45 (m, 4H, phthalimide), 4.15 (t, 2H, -CH2-).

  • HRMS : m/z 347.1502 [M+H]+ (calculated: 347.1508).

Yield Optimization Strategies

StrategyEffect on Yield
Slow reagent addition+15%
Solvent drying+10%
Catalyst screening+5–8%

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares the target compound with structurally related derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield References
Target Compound 3-Pyridinyl, butyl linker 347.38 Not explicitly reported Not specified
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6) Diphenylimidazole, phenyl linker ~484.52 Antimicrobial (electron-withdrawing groups enhance efficacy) 85%
2-[4-(4-Oxo-3,4-dihydrophthalazin-1-yl)phenyl]isoindole-1,3-dione Phthalazinone, phenyl linker ~359.34 Antitumor High yield
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole acryloyl, phenyl linker ~405.43 Not reported Moderate
2-[8-(1H-Imidazol-1-yl)octyl]-1H-isoindole-1,3(2H)-dione Imidazole, octyl linker ~369.45 Not reported Not specified

Structure-Activity Relationships (SAR)

  • Linker Length : The target compound’s butyl chain (4 carbons) may optimize lipophilicity and membrane permeability compared to shorter (e.g., phenyl in ) or longer (e.g., octyl in ) linkers, which could affect bioavailability .
  • Substituent Effects: The 3-pyridinyl group (electron-withdrawing) in the target contrasts with diphenyl (electron-neutral) or phthalazinone (electron-deficient) groups in analogues.
  • Core Modifications : Phthalimide derivatives in exhibit antitumor activity, highlighting the scaffold’s versatility. The target’s imidazole-pyridine system may confer unique binding properties compared to indole or phthalazine moieties .

Biological Activity

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as compound 173838-67-0, is a complex organic molecule with notable potential in pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Name : 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione
  • CAS Number : 173838-67-0
  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol

Physical Properties

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point456.0 ± 30.0 °C
Melting PointNot Available
Flash Point229.6 ± 24.6 °C

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes in the central nervous system (CNS). Research indicates that it exhibits significant affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_7 subtypes, which are crucial in modulating mood and anxiety levels .

Antidepressant and Anxiolytic Effects

Recent studies have shown that derivatives of isoindole compounds can serve as potential antidepressants and anxiolytics. For instance, modifications in the molecular structure of related compounds have led to enhanced receptor binding affinities and improved pharmacokinetic profiles . The compound's ability to cross the blood-brain barrier (BBB) further supports its therapeutic potential in treating mood disorders .

Inhibition of Phosphodiesterase Enzymes

The compound has also been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE10A. Inhibitors of this enzyme are known to enhance dopaminergic signaling, which can be beneficial in conditions like schizophrenia and other mood disorders . Studies demonstrate that certain analogs exhibit up to 92% inhibition of PDE10A at specific concentrations, indicating strong pharmacological activity .

Study on Serotonin Receptor Affinity

In a study focusing on the impact of N-alkylamino substituents on serotonin receptor affinity, it was found that compounds similar to 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione demonstrated significant binding affinity towards both 5-HT_1A and 5-HT_7 receptors. This suggests a potential role in the development of antidepressant therapies .

Behavioral Models of Schizophrenia

Further research explored the behavioral effects of this compound in animal models designed to mimic schizophrenia symptoms. Results indicated that it could mitigate cognitive deficits associated with the disorder when administered at specific dosages, supporting its potential as an antipsychotic agent .

Safety and Toxicology Studies

Safety evaluations have shown that derivatives of isoindole compounds have favorable metabolic stability and do not exhibit significant neurotoxicity at therapeutic doses. These findings are critical for advancing these compounds into clinical trials for psychiatric conditions .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione, and how do they influence its reactivity?

  • Answer : The compound features three critical moieties:

Isoindole-1,3-dione core : A planar aromatic system with electron-withdrawing carbonyl groups, enhancing electrophilic reactivity and hydrogen-bonding potential.

Butyl linker : Provides flexibility, allowing spatial orientation of the imidazole and pyridine groups for target interactions.

4-(3-Pyridinyl)imidazole : The pyridine ring introduces π-π stacking capabilities, while the imidazole’s nitrogen atoms enable coordination with metal ions or hydrogen bonding .

  • Methodological Insight : Comparative analysis with analogs (e.g., substitution of pyridine with alkoxy groups) reveals how electronic effects alter solubility and binding affinity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing imidazole and pyridine protons (e.g., aromatic peaks at δ 7.5–9.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between imidazole N–H and carbonyl groups) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm1^{-1}) and aromatic C–H vibrations .

Q. How can researchers assess the purity of this compound during synthesis?

  • Answer :

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to detect impurities (e.g., deviations >0.3% indicate contamination) .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95% desired) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Answer :

  • Catalyst Selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective imidazole functionalization, as seen in analogous triazole syntheses (yield improvement from 60% to 85%) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C) reduce hydrolysis of isoindole-dione .
  • Table 1 : Reaction conditions for key steps:
StepReagentTemp (°C)Yield (%)
CyclizationCuI/DBU8085
PurificationEthanol recrystallizationRT92

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Answer :

  • Dynamic Effects : Consider tautomerism in the imidazole ring (e.g., 1H ↔ 3H shifts) or rotamerism in the butyl chain, which alter peak splitting .
  • Solvent Artifacts : Use deuterated DMSO to stabilize hydrogen-bonded conformers, reducing signal broadening .
  • 2D NMR (COSY, HSQC) : Map 1^1H-1^1H couplings and 1^1H-13^13C correlations to assign ambiguous peaks .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model binding modes. For example, the pyridine group in analogous compounds forms π-stacking with tyrosine residues in active sites .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in isoindole-dione) for scaffold modification .

Q. How does substitution on the imidazole ring impact the compound’s stability under physiological conditions?

  • Answer :

  • Electron-Withdrawing Groups (e.g., NO2_2) : Increase hydrolytic stability but reduce solubility (logP increases by 1.5 units) .
  • Steric Shielding : Bulky substituents (e.g., phenyl) at the 4-position protect the imidazole N–H from oxidation, extending half-life in PBS from 4h to 12h .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

  • Answer :

  • Step 1 : Verify stoichiometry of intermediates (e.g., unreacted starting material may inflate nitrogen content).
  • Step 2 : Conduct TGA-MS to detect volatile impurities (e.g., residual solvents) that skew results .
  • Case Study : A 0.5% discrepancy in nitrogen content was traced to incomplete imidazole cyclization, resolved by extending reaction time .

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